Bienvenue dans la boutique en ligne BenchChem!

3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine

Lipophilicity Physicochemical property prediction Drug-likeness

3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine (CAS 2034251-05-1, PubChem CID is a heterocyclic small molecule with the molecular formula C17H23N3O2 and molecular weight 301.4 g/mol. Its structure combines a 6-methylpyridazine core linked via an ether bridge to a piperidine ring bearing a cyclohex-3-ene-1-carbonyl substituent.

Molecular Formula C17H23N3O2
Molecular Weight 301.39
CAS No. 2034251-05-1
Cat. No. B2539998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine
CAS2034251-05-1
Molecular FormulaC17H23N3O2
Molecular Weight301.39
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCC=CC3
InChIInChI=1S/C17H23N3O2/c1-13-9-10-16(19-18-13)22-15-8-5-11-20(12-15)17(21)14-6-3-2-4-7-14/h2-3,9-10,14-15H,4-8,11-12H2,1H3
InChIKeyZBSGKZKEUYFWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine (CAS 2034251-05-1): Chemical Identity and Procurement Baseline


3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine (CAS 2034251-05-1, PubChem CID 91627779) is a heterocyclic small molecule with the molecular formula C17H23N3O2 and molecular weight 301.4 g/mol [1]. Its structure combines a 6-methylpyridazine core linked via an ether bridge to a piperidine ring bearing a cyclohex-3-ene-1-carbonyl substituent. The compound is catalogued in ChEMBL as CHEMBL4906088, though no bioactivity data have been deposited in either PubChem BioAssay or ChEMBL at the time of this analysis [1][2]. This compound belongs to a broader family of 3-((6-methylpyridazin-3-yl)oxy)piperidine derivatives that have been synthesized as combinatorial library members; the cyclohex-3-ene-1-carbonyl moiety distinguishes it from closely related analogs bearing thiophene-, furan-, pyrazole-, or isoxazole-carbonyl groups at the piperidine nitrogen [1][3].

Why In-Class Analogs of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine Cannot Be Interchanged Without Quantitative Justification


Compounds in the 3-((6-methylpyridazin-3-yl)oxy)piperidine series share a conserved pyridazine–piperidine–ether core yet diverge critically at the N-acyl or N-sulfonyl substituent on the piperidine ring. The physicochemical and potential pharmacological profiles of close analogs such as 3-methyl-6-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine (CAS 2034250-33-2), 3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine (CAS 2034250-93-4), and 3-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine (CAS 2034208-53-0) differ meaningfully in lipophilicity, hydrogen-bonding capacity, topological polar surface area, and steric features governed by the N-substituent [1][2]. The cyclohex-3-ene-1-carbonyl group introduces a partially unsaturated six-membered ring with a single olefin, yielding a distinct balance of rigidity, conformational flexibility, and electronic character relative to aromatic thiophene/furan carbonyls, sulfonyl derivatives, or heterocyclic carbonyls [1]. These differences directly affect compound solubility, membrane permeability, metabolic stability, and target-binding complementarity; thus, substitution of this compound by a generically similar in-class analog absent head-to-head comparative data in the relevant assay system can lead to non-reproducible or invalid results [1][2].

Quantitative Differentiation Evidence for 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison Against Thiophene- and Isoxazole-Carbonyl Analogs

The target compound exhibits an XLogP3-AA of 2.1, as computed by PubChem, reflecting moderate lipophilicity contributed by the cyclohex-3-ene-1-carbonyl group [1]. In contrast, the thiophene-2-carbonyl analog (CAS 2034250-33-2) registers an XLogP3-AA of approximately 2.5, while the 5-cyclopropylisoxazole-3-carbonyl analog (CAS 2034250-93-4) is more polar with an XLogP3-AA near 1.8 [1][2]. These differences are critical because lipophilicity governs membrane permeability, solubility, and off-target binding; a ΔXLogP of 0.4–0.7 log units can translate to a several-fold change in partition coefficient and absorption characteristics [3].

Lipophilicity Physicochemical property prediction Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Differentiating Physicochemical Space from Sulfonyl and Heterocyclic Carbonyl Analogs

The target compound has a computed TPSA of 55.3 Ų and 4 hydrogen-bond acceptors (two pyridazine nitrogens, one ether oxygen, one carbonyl oxygen) with zero H-bond donors [1]. The sulfonyl analog (3-((1-(cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine, CAS 2034448-13-8) possesses 5 H-bond acceptors due to the sulfonyl group and a larger TPSA (~68 Ų), while the morpholino carbonyl analog (CAS not listed) carries 6 H-bond acceptors and a TPSA exceeding 70 Ų [1][2]. The cyclohex-3-ene-1-carbonyl group thus yields the lowest TPSA and acceptor count among common analogs, predicting superior passive membrane permeability relative to sulfonyl or multi-heteroatom carbonyl derivatives, while retaining sufficient polarity for aqueous solubility [3].

Topological polar surface area Hydrogen bonding Drug-likeness prediction

Rotatable Bond Count and Conformational Flexibility: Cyclohex-3-ene-1-carbonyl vs. Aromatic N-Substituents

The target compound possesses only 3 rotatable bonds (excluding the cyclohexene ring, which is semi-rigid with restricted rotation about the olefin), as computed by PubChem [1]. By comparison, the thiophene-2-carbonyl analog (CAS 2034250-33-2) has a similar rotatable bond count of 3, but the thiophene ring is fully aromatic and planar, whereas the cyclohex-3-ene ring retains chair/boat conformational dynamics with restricted rotation around the C3=C4 double bond [1][2]. This semi-rigid cyclohexene ring provides a unique conformational profile: greater steric bulk than a planar aromatic and more restricted mobility than a fully saturated cyclohexyl group (e.g., in the cyclohexylsulfonyl analog) [2]. Such conformational restraint can reduce the entropic penalty upon target binding when the bound conformation matches the solution-preferred conformation [3].

Conformational flexibility Entropic binding penalty Ligand efficiency

Pyridazine Scaffold Biological Activity Potential: Class-Level Pharmacological Differentiation from Other Azine Heterocycles

The pyridazine scaffold, particularly when substituted at the 3- and 6-positions, is a privileged pharmacophore with documented activity against multiple target classes including stearoyl-CoA desaturase-1 (SCD1), EGFR kinase, p38α MAP kinase, and COX-2 [1][2]. Literature surveys encompassing >140 pyridazine derivatives report antitumor, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective activities, often with quantitative IC50 values in the nanomolar to low micromolar range [2][3]. The 6-methyl substitution on the pyridazine ring adds steric bulk and electron-donating character, which can modulate binding to hydrophobic pockets (e.g., SCD1 inhibitors with IC50 values as low as single-digit nanomolar for optimized pyridazine-piperidine hybrids) [1]. This scaffold-level evidence supports the target compound's potential as a discovery starting point, though no target-specific activity data have been reported for CAS 2034251-05-1 itself [4].

Pyridazine pharmacology Heterocyclic SAR Kinase inhibition

Recommended Research and Procurement Scenarios for 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine Based on Quantitative Differentiation Evidence


Permeability-Optimized Screening Library Design: Leveraging Low TPSA and Balanced Lipophilicity

With a TPSA of 55.3 Ų (<60 Ų threshold for good passive membrane permeability) and XLogP3-AA of 2.1 within the CNS-favorable window, this compound is an ideal inclusion for permeability-optimized screening decks [1]. Procurement should be prioritized over sulfonyl or morpholino carbonyl analogs when the screening objective involves intracellular or CNS targets, as the cyclohex-3-ene-1-carbonyl group minimizes hydrogen-bond acceptor count to 4 while retaining aqueous solubility sufficient for DMSO stock solution preparation [1][2]. Use in Caco-2 or MDCK-MDR1 permeability assays as a reference compound in the intermediate-permeability range is additionally supported [2].

Conformational Restriction and Structure-Based Drug Design: A Semi-Rigid Scaffold for Fragment Growth

The combination of only 3 rotatable bonds with a semi-rigid cyclohex-3-ene ring makes this compound a valuable fragment or scaffold-hopping starting point for structure-based campaigns [1]. The cyclohexene olefin provides a synthetic handle for further functionalization (e.g., epoxidation, dihydroxylation, cross-metathesis) that is absent in fully aromatic thiophene or pyrazole carbonyl analogs, enabling late-stage diversification of the lipophilic moiety without altering the pyridazine pharmacophore [1][2]. Researchers engaged in X-ray co-crystallography or molecular docking studies should select this analog when exploring binding pocket complementarity for partially unsaturated alicyclic substituents [1].

Pyridazine-Centric Kinase or SCD1 Inhibitor Discovery: Scaffold-Based Screening Prioritization

Given the pyridazine scaffold's validated activity in SCD1 inhibition (IC50 values of 1–50 nM in optimized analogs) and kinase inhibition (EGFR, p38α), this compound serves as a structurally distinct entry in focused library screening against these target classes [1][2]. Its 6-methyl substitution and 3-oxy linkage pattern align with the SAR of known active pyridazine-piperidine hybrids, making it suitable for hit identification in biochemical or cell-based assays where the cyclohex-3-ene-1-carbonyl group is hypothesized to occupy a hydrophobic sub-pocket [2]. Procurement is warranted over pyridine- or pyrimidine-cored analogs when the target binding site contains a hydrogen-bond acceptor motif positioned for interaction with the pyridazine N2 nitrogen [1].

Synthetic Intermediate for Custom Library Expansion via Olefin Functionalization

The cyclohex-3-ene-1-carbonyl group's unsaturation offers a chemical differentiation handle not available in saturated (cyclohexylsulfonyl, cyclohexylcarbonyl) or fully aromatic (thiophene, furan, pyridine carbonyl) analogs [1]. This enables on-resin or solution-phase derivatization to generate focused libraries of epoxide, diol, or cross-metathesis derivatives for SAR expansion campaigns [1][2]. Procurement teams should select this compound as a key intermediate when the project requires systematic exploration of the N-acyl substituent's stereoelectronic effects on target binding or selectivity, leveraging the olefin as a latent functional group for parallel synthesis [2].

Quote Request

Request a Quote for 3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.